(E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . It’s structurally related to benzene and has seen widespread attention for the development of n-type organic materials . Triazole is another organic compound, which is a class of five-membered ring compounds containing three nitrogen atoms. They have various applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyridine bases has been a subject of intense research for numerous decades . A visible light-induced decarboxylative Chichibabin pyridinium synthesis between α-amino acids and aldehydes was developed .Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The basicity of pyridine can be attributed to the lone pair of electrons on the nitrogen atom .Chemical Reactions Analysis
The electrophilic aromatic substitution (EAS) nitration reactions of pyridine, pyridine-1-oxide, and the corresponding protonate species with nitronium NO2+ ion were studied within MEDT at the ωB97X-D/6-311G (d,p) computational level .Physical And Chemical Properties Analysis
Pyridine is a colorless liquid with a distinct odor . It has a boiling temperature of approximately 115 degrees Celsius, which allows it to be easily vaporized and used in different chemical reactions .Scientific Research Applications
Antimicrobial Activities
A significant application of triazole derivatives, closely related to (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, is their use in antimicrobial activities. Studies have shown that compounds such as 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives exhibit good or moderate antimicrobial activities, highlighting their potential in combating microbial infections (Bayrak et al., 2009). Additionally, other related triazole compounds have been evaluated for their antibacterial activity, indicating their relevance in developing new antimicrobial agents (Mahyavanshi et al., 2017).
Corrosion Inhibition
Triazole derivatives have also been investigated as corrosion inhibitors. For instance, Schiff’s bases of pyridyl substituted triazoles have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari et al., 2014). This application is crucial in industrial settings where corrosion of metals can lead to significant economic losses and safety hazards.
Structural Studies and Synthesis
Structural assessment and synthesis of triazole derivatives are essential for understanding their chemical properties and potential applications. For example, the synthesis and structural assessment of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2 provide insights into the molecular and supramolecular structures of these compounds (Castiñeiras et al., 2018). Such studies are crucial for the development of new materials and pharmaceuticals.
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. A study on the synthesis, crystal structure, and antifungal activity of a related compound, 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine, highlights the potential of these compounds in treating fungal infections (Mu et al., 2015).
Potential in Cancer Treatment
Some triazole derivatives have shown promise in the treatment of cancer. The study of (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid analogues, which includes the introduction of nitrogen atoms into the cinnamyl ring, has indicated potential in inducing apoptosis in cancer cells (Xia et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-3-9-18(10-4-1)11-8-16-27-22-25-24-21(19-12-7-15-23-17-19)26(22)20-13-5-2-6-14-20/h1-15,17H,16H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDCZKQIEHSLQW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
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